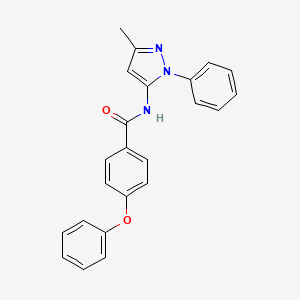

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

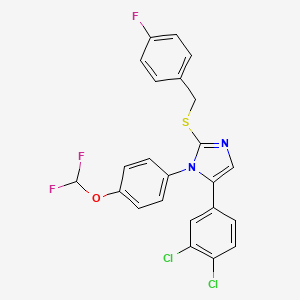

The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide derivatives involves multistep chemical reactions starting from basic benzamide or pyrazole compounds. In one study, substituted pyrazole derivatives were prepared from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, which were synthesized from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as the starting material. These compounds were further reacted with methylhydrazine or phenylhydrazine to afford corresponding N-substituted pyrazoline derivatives (Abdulla et al., 2013).

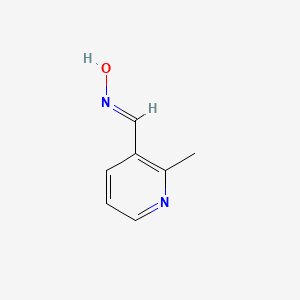

Molecular Structure Analysis

The molecular structure of related pyrazole derivatives has been determined through X-ray diffraction, showcasing complex hydrogen-bonded sheets or chains depending on the specific substituents and structure of the derivative. For instance, some derivatives form complex sheets through a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds (Portilla et al., 2007).

Chemical Reactions and Properties

The reactivity of these derivatives often involves the formation of N-substituted pyrazoline or pyrazolone derivatives through reactions with hydrazine hydrate, secondary amines, and various hydrazides. These reactions not only extend the chemical diversity of the pyrazole derivatives but also enhance their biological activities, as demonstrated in some compounds showing significant anti-inflammatory activities (Abdulla et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of their substituents. X-ray diffraction studies reveal that the crystal structure and conformational properties significantly affect their physical characteristics and stability (Karabulut et al., 2014).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis and structural elucidation of compounds related to N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide are foundational in exploring their scientific applications. Studies have detailed synthetic routes involving amidrazones and activated nitriles leading to the creation of pyrazole derivatives, showcasing the chemical versatility and potential for further chemical modifications of such compounds (Aly et al., 2017).

Anticancer Activity

A significant focus has been on the potential anticancer properties of pyrazolone derivatives. Research has demonstrated that certain pyrazolone-enamine compounds exhibit strong inhibitory effects on the proliferation of human liver cancer HepG2 cells, suggesting a promising avenue for anticancer drug development (Yan et al., 2015). Additionally, novel aromatic polyimides, which include similar structural moieties, have been synthesized and investigated for their thermal stability and potential applications in materials science, indicating the broad utility of these compounds beyond pharmaceuticals (Butt et al., 2005).

Antimicrobial Activity

Pyrazolone derivatives have also been explored for their antimicrobial properties. Synthesis and screening of novel compounds have identified those with promising antibacterial and antifungal activities, highlighting the potential for these molecules in addressing microbial resistance issues (Desai et al., 2013).

Pharmacological Evaluations

Beyond antimicrobial and anticancer activities, pyrazolone derivatives have been evaluated for a range of pharmacological properties, including anticonvulsant and sedative-hypnotic activities. This diverse range of bioactivities underscores the therapeutic potential of these compounds across various medical disciplines (Faizi et al., 2017).

Mécanisme D'action

Target of Action

The primary target of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose metabolism .

Mode of Action

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prolongs the action of incretin hormones, leading to increased insulin secretion and decreased glucagon release . This results in a decrease in blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released in response to food intake and stimulate insulin secretion . By inhibiting DPP-4, the degradation of these hormones is prevented, leading to prolonged insulin secretion and reduced glucagon release . This ultimately results in decreased blood glucose levels .

Pharmacokinetics

The compound’s solubility in DMSO and methanol suggests that it may be well-absorbed in the body.

Result of Action

The molecular and cellular effects of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide’s action result in improved glucose homeostasis . By inhibiting DPP-4 and prolonging the action of incretin hormones, it promotes insulin secretion and inhibits glucagon release . This leads to a decrease in blood glucose levels, which can be beneficial in the management of type 2 diabetes .

Orientations Futures

Propriétés

IUPAC Name |

N-(5-methyl-2-phenylpyrazol-3-yl)-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c1-17-16-22(26(25-17)19-8-4-2-5-9-19)24-23(27)18-12-14-21(15-13-18)28-20-10-6-3-7-11-20/h2-16H,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGTUBMEXCJXRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-bromophenyl)-2-phenyl-3-(pyridin-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2485764.png)

![2-[4-(N-methylnaphthalene-2-sulfonamido)phenoxy]acetic acid](/img/structure/B2485766.png)

![N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2485768.png)

![3-butyl-9-(3-chloro-4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2485778.png)

![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2485779.png)